4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride
Description
Properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2S/c1-10-2-4-11(5-3-10)16-9-14(17)13-8-12(22(18,20)21)6-7-15(13)19-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCWVCJZVJZNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303463 | |
| Record name | 4-chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31241-73-3 | |
| Record name | NSC158419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(p-tolyl)-6-quinolinesulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and 4-methylphenyl groups. The final step involves the sulfonylation reaction to introduce the sulfonyl fluoride group.
Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The chloro and 4-methylphenyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while the 4-methylphenyl group can be introduced using Friedel-Crafts alkylation.
Sulfonylation: The final step involves the sulfonylation of the quinoline derivative using sulfonyl chloride in the presence of a base such as pyridine to yield the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride ion is replaced by other nucleophiles such as amines or alcohols.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a quinoline N-oxide.
Scientific Research Applications
Overview
4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride is a synthetic compound notable for its diverse applications in scientific research, particularly in medicinal chemistry and chemical biology. Its unique structural features, including a quinoline core and a sulfonyl fluoride group, enhance its reactivity and make it a valuable intermediate in various chemical reactions.
Medicinal Chemistry
This compound serves as a critical building block for synthesizing pharmacologically active molecules. Its ability to undergo nucleophilic substitution allows for the creation of various sulfonamide derivatives, which have been explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Chemical Biology
In chemical biology, this compound is utilized to study interactions between small molecules and biological macromolecules. It aids in elucidating the mechanisms of action of various enzymes by binding to their active sites, thereby blocking their catalytic functions. This property is crucial for understanding cellular mechanisms and developing new therapeutic agents .
Biological Studies
The compound has been investigated for its effects on cellular processes and molecular targets. Studies have shown that it can inhibit specific enzymes, leading to potential applications in cancer treatment and other therapeutic areas. For instance, it has been linked to the inhibition of key proteins involved in cell proliferation and survival.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This makes it a potential inhibitor of enzymes such as serine proteases and sulfatases. The quinoline core can also interact with DNA and other biomolecules, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table summarizes key differences between 4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride and its analogs:
Key Observations:
Crystallographic and Structural Insights
- Crystal Packing : Analogs with bulky substituents (e.g., diethylsulfamoyl in ) exhibit significant dihedral angles (~56°) between aromatic planes, reducing π-π stacking efficiency. Weak interactions like C–H⋯N and C–H⋯X dominate packing .
- Software Tools : Structures of these compounds are often resolved using SHELXL for refinement and OLEX2 for visualization, ensuring high accuracy in bond-length determinations (e.g., C–S bond: ~1.76 Å in sulfonyl fluorides) .
Pharmacokinetic and Drug-Likeness Profiles
- Sulfonyl fluorides are preferred over sulfonamides in prodrug design due to their controlled reactivity and reduced off-target effects .
Biological Activity
4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the quinoline family, characterized by a bicyclic aromatic structure that incorporates nitrogen. The presence of a sulfonyl fluoride group enhances its reactivity, making it a valuable intermediate for synthesizing various pharmacologically active molecules.
- Molecular Formula : C16H14ClFNO2S
- Molecular Weight : 335.78 g/mol
- Structure : The compound features a chloro substituent at the 4-position and a methylphenyl group at the 2-position of the quinoline ring, along with a sulfonyl fluoride group at the 6-position.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various cellular processes, including:
- Enzyme Inhibition : The compound has been shown to inhibit proteases and kinases, which are crucial for cell signaling and proliferation.
- Cellular Effects : Its interaction with molecular targets can lead to apoptosis in cancer cells, making it a candidate for anticancer drug development.
Medicinal Chemistry
This compound is used as a building block in the synthesis of various bioactive compounds. Its derivatives have been explored for their pharmacological potential against several diseases, particularly cancer.
Case Studies
- Anticancer Activity : Research has demonstrated that modifications of the quinoline structure can enhance potency against cancer cell lines. For instance, analogs of this compound have shown IC50 values in the low micromolar range, indicating significant cytotoxicity against leukemia and solid tumors .
- Enzyme Targeting : Studies have indicated that this compound effectively inhibits certain kinases involved in cancer progression, thus providing a targeted approach to cancer therapy .
Data Table: Biological Activity Summary
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Structural modifications have been explored to improve potency and reduce toxicity, paving the way for potential clinical applications.
- SAR Studies : Structure-activity relationship (SAR) studies indicate that substituents on the quinoline ring significantly affect biological activity. For example, variations in the position and type of substituents can lead to improved enzyme inhibition and cytotoxicity against cancer cells .
- Combination Therapies : Preliminary studies suggest that this compound may exhibit synergistic effects when used in combination with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .
Q & A
Q. What are the key structural features of 4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride, and how are they validated experimentally?
The compound features a quinoline core substituted with a chlorine atom at position 4, a 4-methylphenyl group at position 2, and a sulfonyl fluoride group at position 6. Its molecular formula is C₁₅H₉ClFNO₂S (MW: 321.76 g/mol). Structural validation typically employs X-ray crystallography using software like SHELXL for refinement and OLEX2 for visualization and analysis . The sulfonyl fluoride group’s geometry and covalent bonding potential are critical for reactivity studies .
Q. What are the standard synthetic routes for preparing this compound?
Synthesis involves:
- Step 1 : Cyclization of substituted anilines with chloroacetyl chloride to form the quinoline backbone.
- Step 2 : Suzuki-Miyaura coupling to introduce the 4-methylphenyl group at position 2 using Pd catalysts (e.g., PdCl₂(dcpf)) .
- Step 3 : Sulfonation at position 6 followed by fluorination to install the sulfonyl fluoride moiety . Yields are optimized via temperature control (80–120°C) and solvent selection (e.g., 1,4-dioxane or DMF) .
Q. How is the sulfonyl fluoride group’s reactivity exploited in biochemical applications?
The sulfonyl fluoride group undergoes nucleophilic substitution with serine residues in enzymes, forming stable covalent adducts. This property is leveraged in activity-based protein profiling (ABPP) to identify enzyme targets in proteomics studies . Reaction conditions (pH 7–9, room temperature) and selectivity for specific nucleophiles (e.g., thiols vs. amines) are critical parameters .
Advanced Research Questions
Q. How can synthesis efficiency be improved using advanced techniques?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .
- Continuous flow reactors : Enhances scalability and reduces side reactions via precise temperature/pressure control .
- Solvent-free conditions : Minimizes environmental impact and simplifies purification .
Q. What analytical methods resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ values) arise from variations in:
- Assay conditions (e.g., buffer pH, incubation time).
- Purity : HPLC-MS (>95% purity required for reliable data) .
- Target specificity : Use knockout cell lines or isothermal titration calorimetry (ITC) to confirm binding interactions .
Q. How does structural modification influence enzyme inhibition potency?
Comparative studies with analogs reveal:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Replacement of Cl with CF₃ | ↑ Hydrophobicity, ↑ binding affinity | |
| Substitution of 4-methylphenyl with ethoxyphenyl | Alters steric hindrance, ↓ activity | |
| Removal of sulfonyl fluoride | Eliminates covalent binding | |
| SAR guidelines : Electron-withdrawing groups at position 6 enhance reactivity with nucleophiles . |
Q. What strategies mitigate challenges in crystallographic refinement?
Q. How is this compound utilized in covalent inhibitor design?
The sulfonyl fluoride acts as an electrophilic "warhead" targeting catalytic serine residues in enzymes like proteases or esterases. Key steps:
- Kinetic studies : Measure kinact/KI to assess inhibition efficiency.
- Mass spectrometry : Confirm covalent adduct formation .
- Molecular docking : Predict binding modes using software like AutoDock Vina .
Methodological Notes
- Safety : Classified as an irritant. Use PPE (gloves, goggles) and work in a fume hood .
- Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) and characterization data (NMR, HRMS) in full .
- Contradiction Analysis : Cross-validate biological activity with orthogonal assays (e.g., fluorescence polarization + SPR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
